
Dodeca-2,4,6,8,10-pentayne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodeca-2,4,6,8,10-pentayne is an organic compound with the molecular formula C12H6 It is a linear molecule consisting of a chain of twelve carbon atoms with alternating triple and single bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodeca-2,4,6,8,10-pentayne typically involves the coupling of smaller alkyne units. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes. The reaction conditions often include the use of a base, such as pyridine, and an oxidizing agent, like oxygen or air, to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound is less common due to the compound’s instability and reactivity. when produced, it is typically synthesized in controlled laboratory environments using advanced techniques like flow chemistry, which allows for better control over reaction conditions and product purity.
Análisis De Reacciones Químicas
Types of Reactions
Dodeca-2,4,6,8,10-pentayne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often employed.
Substitution: Halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or organometallic compounds.
Aplicaciones Científicas De Investigación
Dodeca-2,4,6,8,10-pentayne has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Explored for its electronic properties and potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of dodeca-2,4,6,8,10-pentayne involves its interaction with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in electron transfer reactions, making it a potential candidate for use in electronic devices and sensors. Additionally, its ability to form stable complexes with metals and other organic molecules makes it useful in catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
Hexa-1,3,5-triyne: A shorter polyacetylene with three triple bonds.
Octa-1,3,5,7-tetrayne: A polyacetylene with four triple bonds.
Deca-1,3,5,7,9-pentayne: A polyacetylene with five triple bonds.
Uniqueness
Dodeca-2,4,6,8,10-pentayne is unique due to its longer carbon chain and higher number of triple bonds compared to similar compounds. This gives it distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
43032-61-7 |
|---|---|
Fórmula molecular |
C12H6 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
dodeca-2,4,6,8,10-pentayne |
InChI |
InChI=1S/C12H6/c1-3-5-7-9-11-12-10-8-6-4-2/h1-2H3 |
Clave InChI |
IXXCJNXKZUMXAF-UHFFFAOYSA-N |
SMILES canónico |
CC#CC#CC#CC#CC#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


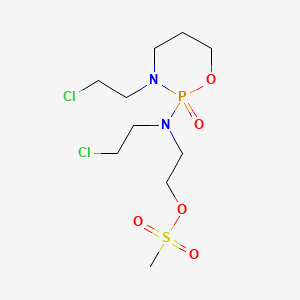
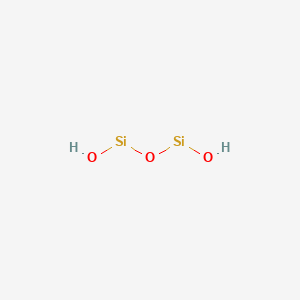
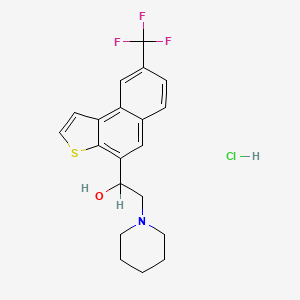
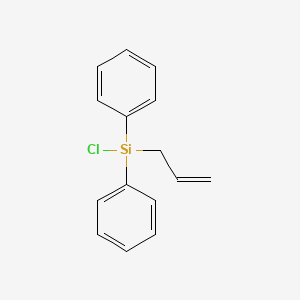
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
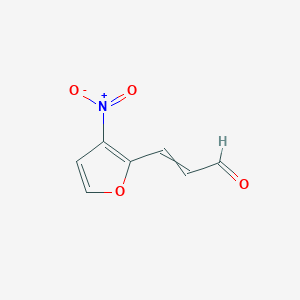
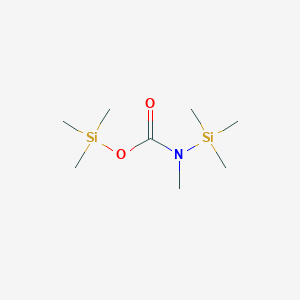
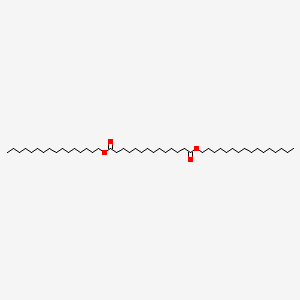
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
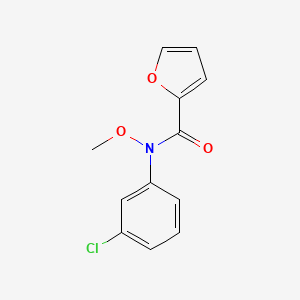
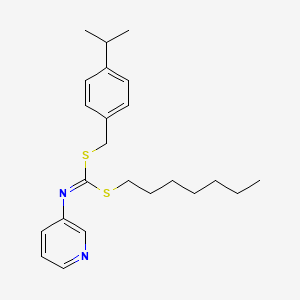
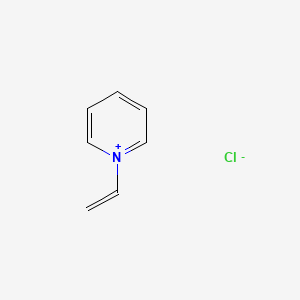
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
